Potent Antiparasitic Activity Against Trypanosoma cruzi, a Property Not Present in Erythromycin
Megalomicin exhibits potent, direct activity against the epimastigote stage of Trypanosoma cruzi, with an IC50 of 0.2 μg/ml, and completely blocks replication of the clinically relevant intracellular amastigote form at 5 μg/ml in a murine macrophage model [1]. This antiparasitic effect is attributed to its inhibition of intra-Golgi vesicular transport, a mechanism not shared by erythromycin [1].
| Evidence Dimension | In vitro antiparasitic potency (IC50) |
|---|---|
| Target Compound Data | 0.2 μg/ml |
| Comparator Or Baseline | Erythromycin (no significant antiparasitic activity at comparable concentrations) |
| Quantified Difference | Not applicable (qualitative difference in mechanism and activity profile) |
| Conditions | Trypanosoma cruzi epimastigotes, in vitro culture |
Why This Matters
For researchers investigating novel therapies for Chagas disease or other kinetoplastid infections, megalomicin provides a chemically distinct lead compound with a known, non-antibiotic mechanism of action, unlike standard macrolides.
- [1] Bonay, P.; Duran-Chica, I.; Fresno, M.; Alarcón, B. Antiparasitic Effects of the Intra-Golgi Transport Inhibitor Megalomicin. Antimicrob. Agents Chemother. 1998, 42 (10), 2668-2673. DOI: 10.1128/AAC.42.10.2668 View Source
